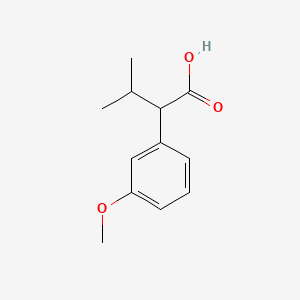

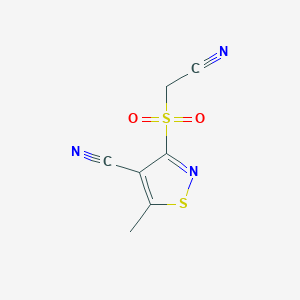

![molecular formula C14H10F3N5O2 B2431475 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034418-89-6](/img/structure/B2431475.png)

2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a derivative of the triazole class . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The third step involves adding palladium/carbon and an ethanol solution of the product from the second step under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis

The molecular structure of this compound is based on the triazole nucleus, which is present as a central structural component in a number of drug classes . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic reactions and reactions under the action of stirring . The reactions are carried out under controlled conditions, including specific pH values and temperatures .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The structure of AKOS025328200 suggests that it could serve as a valuable scaffold for drug development. Researchers explore its derivatives to design novel pharmaceutical agents. Key applications include:

Anticancer Properties: In silico studies and experimental evaluations reveal that certain derivatives exhibit promising anticancer activity . These compounds may target specific cancer pathways, making them potential candidates for chemotherapy.

Antimicrobial Agents: AKOS025328200 derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Their unique structure allows for interactions with microbial enzymes and cell membranes, making them attractive for combating infections .

Analgesic and Anti-Inflammatory Effects: Some derivatives exhibit analgesic and anti-inflammatory properties. These could be useful in managing pain and inflammation-related conditions .

Enzyme Inhibition

AKOS025328200 derivatives have been investigated as enzyme inhibitors, particularly in the following areas:

Carbonic Anhydrase Inhibitors: Carbonic anhydrases play essential roles in physiological processes. Some derivatives show inhibitory activity against these enzymes, which could have implications for diseases like glaucoma and epilepsy .

Cholinesterase Inhibition: Cholinesterase inhibitors are relevant in treating neurodegenerative disorders such as Alzheimer’s disease. AKOS025328200 derivatives may modulate cholinesterase activity .

Aromatase Inhibition: Aromatase inhibitors are crucial in breast cancer therapy. The compound’s derivatives may impact estrogen biosynthesis by inhibiting aromatase .

Antioxidant Potential

AKOS025328200 derivatives exhibit antioxidant properties. Antioxidants protect cells from oxidative damage caused by free radicals. Their potential applications include preventing age-related diseases and supporting overall health .

Antiviral Activity

In the context of emerging viral threats, researchers explore AKOS025328200 derivatives for antiviral properties. These compounds may inhibit viral replication or entry, contributing to the development of effective antiviral drugs .

Multifunctional Drug Development

The compound’s structure–activity relationship is critical for rational drug design. Researchers aim to create multifunctional drugs based on AKOS025328200 derivatives. These drugs could simultaneously target multiple pathways, enhancing therapeutic efficacy .

Computational Studies

In silico pharmacokinetic and molecular modeling studies provide insights into the compound’s behavior. Researchers use computational tools to predict its interactions with biological targets, aiding drug discovery and optimization .

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could potentially interact with biological targets in a similar manner.

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-2-6-22-10(20-21-11(9)22)7-19-13(24)8-3-1-5-18-12(8)23/h1-6H,7H2,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUKCEWUHIRGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)

![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)

![4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2431401.png)

![3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431404.png)

![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)

![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)

![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)